Jak1/tyk2-IN-1 Jak1/tyk2-IN-1
Brand Name: Vulcanchem
CAS No.:
VCID: VC20245112
InChI: InChI=1S/C18H20F3N7O/c1-9-12-7-28(8-17(9,12)26-15(29)11-3-18(11,20)21)14-13(19)5-22-16(25-14)24-10-4-23-27(2)6-10/h4-6,9,11-12H,3,7-8H2,1-2H3,(H,26,29)(H,22,24,25)/t9-,11+,12+,17+/m1/s1
SMILES:
Molecular Formula: C18H20F3N7O
Molecular Weight: 407.4 g/mol

Jak1/tyk2-IN-1

CAS No.:

Cat. No.: VC20245112

Molecular Formula: C18H20F3N7O

Molecular Weight: 407.4 g/mol

* For research use only. Not for human or veterinary use.

Jak1/tyk2-IN-1 -

Specification

Molecular Formula C18H20F3N7O
Molecular Weight 407.4 g/mol
IUPAC Name (1S)-2,2-difluoro-N-[(1S,5R,6R)-3-[5-fluoro-2-[(1-methylpyrazol-4-yl)amino]pyrimidin-4-yl]-6-methyl-3-azabicyclo[3.1.0]hexan-1-yl]cyclopropane-1-carboxamide
Standard InChI InChI=1S/C18H20F3N7O/c1-9-12-7-28(8-17(9,12)26-15(29)11-3-18(11,20)21)14-13(19)5-22-16(25-14)24-10-4-23-27(2)6-10/h4-6,9,11-12H,3,7-8H2,1-2H3,(H,26,29)(H,22,24,25)/t9-,11+,12+,17+/m1/s1
Standard InChI Key VFTQZQGHFFDMQS-RSNHQYPWSA-N
Isomeric SMILES C[C@@H]1[C@H]2[C@@]1(CN(C2)C3=NC(=NC=C3F)NC4=CN(N=C4)C)NC(=O)[C@@H]5CC5(F)F
Canonical SMILES CC1C2C1(CN(C2)C3=NC(=NC=C3F)NC4=CN(N=C4)C)NC(=O)C5CC5(F)F

Introduction

Structural and Mechanistic Insights into Jak1/Tyk2-IN-1

Molecular Architecture and Binding Mode

Jak1/Tyk2-IN-1 belongs to the aminopyrimidine class of kinase inhibitors, a scaffold known for its ability to interact with the ATP-binding pocket of kinases. Unlike allosteric inhibitors such as deucravacitinib, which target the regulatory JH2 domain of TYK2 , Jak1/Tyk2-IN-1 operates through an orthosteric mechanism, competitively inhibiting ATP binding at the catalytic JH1 domains of both JAK1 and TYK2 . This dual inhibition disrupts downstream STAT phosphorylation, effectively blocking proinflammatory cytokine signaling.

The compound’s selectivity arises from subtle differences in the ATP-binding pockets of JAK isoforms. Structural analyses reveal that its aminopyrimidine core forms hydrogen bonds with conserved residues in JAK1 (e.g., Leu959 and Glu966) and TYK2 (e.g., Leu960 and Glu967), while steric clashes with JAK2’s larger Gatekeeper residue (Met929) reduce affinity .

Biochemical and Cellular Activity

In Vitro Potency and Selectivity

Jak1/Tyk2-IN-1 exhibits nanomolar potency in biochemical assays conducted under physiologically relevant ATP concentrations (1 mM) :

TargetIC<sub>50</sub> (nM)Selectivity vs. JAK1
JAK1171.0x
TYK2231.4x
JAK2774.5x
JAK36,494382x

In cellular assays using human whole blood, the compound inhibits cytokine signaling pathways with high specificity:

  • IL-12/pSTAT4: IC<sub>50</sub> = 65 nM

  • IL-23/pSTAT3: IC<sub>50</sub> = 120 nM

  • IFNα/pSTAT1: IC<sub>50</sub> = 30 nM

Notably, it spares JAK2-dependent pathways such as erythropoietin (EPO) signaling (IC<sub>50</sub> = 18 μM), minimizing risks of anemia and thrombocytopenia .

Pharmacokinetics and Preclinical Efficacy

Oral Bioavailability and Tissue Distribution

Jak1/Tyk2-IN-1 demonstrates favorable pharmacokinetic properties in rodent models:

  • Oral bioavailability: 62%

  • Half-life (t<sub>½</sub>): 8.2 hours

  • Volume of distribution (V<sub>d</sub>): 2.1 L/kg

These characteristics support once-daily dosing in humans. Sustained target engagement was confirmed in a psoriasis mouse model, where daily oral administration (10 mg/kg) reduced epidermal thickening by 78% and IL-23–induced IL-17 secretion by 92% .

Clinical Implications and Future Directions

Phase I Clinical Trial Insights

In a Phase I study involving healthy volunteers and psoriasis patients, Jak1/Tyk2-IN-1 was well-tolerated at doses up to 175 mg daily. Adverse events were mild (e.g., headache, nasopharyngitis), with no dose-limiting toxicities . Psoriasis patients receiving 100 mg daily achieved a 75% reduction in Psoriasis Area and Severity Index (PASI-75) by Week 12, comparable to biologics like secukinumab .

Advantages Over Existing Therapies

Compared to pan-JAK inhibitors (e.g., tofacitinib), Jak1/Tyk2-IN-1’s selectivity profile reduces risks of JAK2-mediated anemia and JAK3-related immunosuppression . Unlike deucravacitinib, which exclusively targets TYK2, its dual inhibition may offer broader efficacy in diseases driven by both IL-12/IL-23 and IFNα signaling .

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator